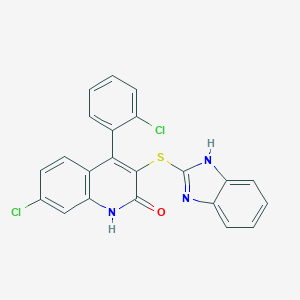

![molecular formula C20H17NS2 B383089 2-(噻吩-2-基)-4-(对甲苯基)-2,3-二氢苯并[b][1,4]噻zepine CAS No. 379252-62-7](/img/structure/B383089.png)

2-(噻吩-2-基)-4-(对甲苯基)-2,3-二氢苯并[b][1,4]噻zepine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine” is a chemical compound that belongs to the class of thiophene-based analogs . Thiophene-based analogs have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular formula of “2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine” is C20H17NS2 .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, in 2015, Southern and co-workers utilized 1,4-dithiane-2,5-diol for 3-nitro-2-substituted thiophenes . In a similar route, Wang developed cycloaddition of 1,4-dithiane-2,5-diol 108 with several ynals 109 in one step that produced 2-substituted thiophene 3-carbaldehyde 113 in good to excellent yields .科学研究应用

合成和抗菌活性

一系列结构多样的 2,3-二氢苯并[b][1,4]噻zepine,在结构上与 2-(噻吩-2-基)-4-(对甲苯基)-2,3-二氢苯并[b][1,4]噻zepine 相关,已被合成并评估其抗菌和抗真菌活性。这些化合物表现出有趣的结果,一些化合物对各种细菌和真菌菌株的活性与环丙沙星和氟康唑相当 (Kumar 等,2013).

化学合成和表征

一种苯并噻zepine 衍生物,名为 N-(对甲苯基)-2-(2-(4-苯基-2,3-二氢苯并[b][1,4]噻zepine-2-基)苯氧基)乙酰胺,是通过涉及邻氨基苯硫酚的反应合成的。化合物的结构通过各种光谱数据得到证实,突出了此类化学结构涉及的合成过程的多样性和复杂性 (Nguyen 等,2018).

机理见解和化学性质

对 2,4-二芳基-2,3-二氢苯并[b][1,4]噻zepines 的研究揭示了其紫外吸收光谱中的电子跃迁、七元环的稳定性以及电子撞击下分子碎裂的初始事件。这项研究提供了对与 this compound 相似的化合物的化学性质和反应的更深入理解 (Orlov 等,1983).

在药物化学中的应用

报道了 4-(1-烷基-苯并[d]咪唑-2-基)-2-苯基-2,3-二氢苯并(b)[1,4]噻zepines 的合成,涉及 2-氨基苯硫酚与苯并咪唑查耳酮的缩合。这突出了此类化合物在开发新药剂中的潜力,展示了 2,3-二氢苯并[b][1,4]噻zepine 在合成有机和药物化学中的多功能性 (Dubey 等,2003).

作用机制

Target of Action

It’s known that organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups , suggesting a wide range of potential targets.

Mode of Action

The compound’s mode of action involves the protodeboronation of alkyl boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation , a valuable transformation in organic synthesis. The protodeboronation is further used in the formal total synthesis of various organic compounds .

Biochemical Pathways

The transformations of organoboron compounds include oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations . These transformations suggest that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH , which could impact the compound’s ADME properties and bioavailability.

Result of Action

The compound’s protodeboronation process has been applied to the synthesis of various organic compounds , suggesting that it could potentially have a wide range of effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine. For instance, the pH strongly influences the rate of hydrolysis of phenylboronic pinacol esters . Therefore, the compound’s action could potentially be influenced by the pH of its environment.

未来方向

Thiophene-based analogs continue to fascinate scientists due to their potential as biologically active compounds . They are expected to play a vital role for medicinal chemists in the development of advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

属性

IUPAC Name |

4-(4-methylphenyl)-2-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NS2/c1-14-8-10-15(11-9-14)17-13-20(19-7-4-12-22-19)23-18-6-3-2-5-16(18)21-17/h2-12,20H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUCXLBMGQDZTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

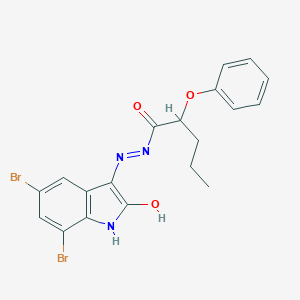

![N'-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenoxy)pentanohydrazide](/img/structure/B383007.png)

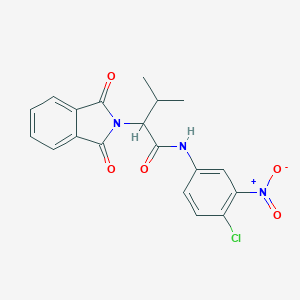

![3-allyl-5-(5-methyl-2-furyl)-2-{[2-(2-naphthyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383010.png)

![N'-[(5-bromo-2-furyl)methylene]-2-(4-chloro-2-methylphenoxy)propanohydrazide](/img/structure/B383012.png)

![4-(2-Methoxyphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B383014.png)

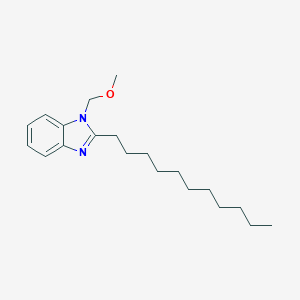

![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(methoxymethyl)-1H-benzimidazole](/img/structure/B383017.png)

![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B383021.png)

![2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole](/img/structure/B383022.png)

![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B383023.png)

![1-allyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B383024.png)

![10-benzoyl-11-(4-fluorophenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B383028.png)